Lithium;5-chloro-6-methoxypyridine-3-sulfinate
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Overview
Description
Lithium;5-chloro-6-methoxypyridine-3-sulfinate: is a chemical compound with the molecular formula C6H6ClNO3S.Li. It is a lithium salt of 5-chloro-6-methoxypyridine-3-sulfinate, characterized by its unique structure which includes a pyridine ring substituted with chlorine, methoxy, and sulfonate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;5-chloro-6-methoxypyridine-3-sulfinate typically involves the reaction of 5-bromo-2-methoxypyridine with sulfur dioxide and butyllithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with 1-methylpyrrolidine adduct (TIMSO) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: Lithium;5-chloro-6-methoxypyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the sulfonate group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Lithium;5-chloro-6-methoxypyridine-3-sulfinate is used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Comparison with Similar Compounds
Lithium 5-chloro-2-methoxypyridine-3-sulfinate: This compound is structurally similar but differs in the position of the methoxy group on the pyridine ring.
Uniqueness: Lithium;5-chloro-6-methoxypyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
lithium;5-chloro-6-methoxypyridine-3-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S.Li/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJAPJAMOMVWDR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C=C(C=N1)S(=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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